1-N-benzyl-1-N-methylbenzene-1,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-N-benzyl-4-N-methylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDXFVHLQONBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-benzyl-N-methyl-p-phenylenediamine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-N-methyl-p-phenylenediamine, systematically known as 1-N-benzyl-1-N-methylbenzene-1,4-diamine, is a substituted aromatic diamine of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and plausible synthetic routes. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs to provide a robust predictive profile for its spectroscopic and reactive characteristics. We will delve into detailed experimental protocols for its synthesis, based on established methods for preparing unsymmetrically N,N-disubstituted p-phenylenediamines. Furthermore, this document explores the potential applications of this compound, drawing parallels with the well-established uses of other N-substituted p-phenylenediamines in fields such as polymer chemistry and dye manufacturing. Safety considerations for handling this class of compounds are also discussed.
Introduction and Chemical Identity
N-benzyl-N-methyl-p-phenylenediamine is a derivative of p-phenylenediamine (PPD), a foundational molecule in industrial chemistry.[1] The substitution of one amino group with both a benzyl and a methyl group results in an unsymmetrical tertiary amine, which imparts specific solubility, reactivity, and application profiles. While not as extensively documented as other PPD derivatives, its structural motifs suggest potential utility as an antioxidant, a precursor in dye and polymer synthesis, and as a building block in medicinal chemistry.
The primary challenge in documenting this specific molecule is the scarcity of dedicated research and characterization data in publicly accessible databases. Therefore, this guide will also draw upon the well-characterized properties of analogous compounds to provide a comprehensive and predictive overview.
Physicochemical and Structural Properties
The fundamental properties of N-benzyl-N-methyl-p-phenylenediamine are summarized in Table 1. These values are a combination of available data and estimations based on its chemical structure.
| Property | Value | Source |
| Systematic Name | 1-N-benzyl-1-N-methylbenzene-1,4-diamine | - |
| Common Name | N-benzyl-N-methyl-p-phenylenediamine | - |
| Molecular Formula | C₁₄H₁₆N₂ | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| CAS Number | Not explicitly assigned; requires verification | - |
| Appearance | Expected to be a crystalline solid or oil, may darken on exposure to air and light | Inferred from related p-phenylenediamines |
| Solubility | Predicted to be soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water | Inferred from structural analogs |
| Melting Point | Not determined experimentally | - |
| Boiling Point | Not determined experimentally | - |
Synthesis of N-benzyl-N-methyl-p-phenylenediamine
The synthesis of unsymmetrically N,N-disubstituted p-phenylenediamines can be approached through several established routes. A common and effective strategy involves the nitrosation of an appropriate N-substituted aniline precursor, followed by reduction of the nitroso group to the corresponding amine.
Proposed Synthetic Pathway
A logical and experimentally viable route to N-benzyl-N-methyl-p-phenylenediamine is a two-step process starting from N-benzyl-N-methylaniline.
Caption: Proposed two-step synthesis of N-benzyl-N-methyl-p-phenylenediamine.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of N,N-disubstituted p-phenylenediamines.[3][4][5]
Step 1: Synthesis of N-benzyl-N-methyl-4-nitrosoaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-benzyl-N-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Nitrosating Agent Preparation: Prepare a solution of sodium nitrite (1.05 equivalents) in water.
-
Nitrosation: Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. The reaction is typically exothermic and requires careful monitoring and cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the nitroso product may precipitate. If so, it can be collected by filtration. Otherwise, the reaction mixture is carefully neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
Step 2: Reduction of N-benzyl-N-methyl-4-nitrosoaniline
-
Reaction Setup: Dissolve the crude N-benzyl-N-methyl-4-nitrosoaniline from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).
-
Reduction:
-
Method A (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Method B (Chemical Reduction): Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid to the nitrosoaniline solution.[5] The reaction mixture is typically heated to facilitate the reduction.
-
-
Work-up:
-
For Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
For Method B: Carefully neutralize the acidic reaction mixture with a strong base (e.g., NaOH) while cooling in an ice bath. Extract the product with an organic solvent.
-
-
Purification: The crude N-benzyl-N-methyl-p-phenylenediamine can be purified by column chromatography on silica gel or by vacuum distillation. Due to the susceptibility of p-phenylenediamines to oxidation, all purification steps should be performed promptly, and the final product should be stored under an inert atmosphere.[3]
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for N-benzyl-N-methyl-p-phenylenediamine, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and benzyl groups, typically in the range of 6.5-7.5 ppm. The benzylic methylene protons (-CH₂-) would likely appear as a singlet around 4.3-4.5 ppm. The N-methyl protons (-CH₃) would also be a singlet, expected to be in the region of 2.8-3.0 ppm. The protons of the primary amino group (-NH₂) would present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those attached to nitrogen atoms being shifted downfield. The benzylic carbon is expected around 50-55 ppm, and the N-methyl carbon around 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1500-1600 cm⁻¹ region.
-
C-N stretching: Absorptions in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 212.29. Common fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) or cleavage adjacent to the nitrogen atoms.
Applications and Industrial Relevance
While specific applications for N-benzyl-N-methyl-p-phenylenediamine are not widely documented, its structural features suggest its utility in areas where other N-substituted p-phenylenediamines are employed.
-
Antioxidants and Antiozonants: N-substituted p-phenylenediamines are extensively used as antioxidants and antiozonants in the rubber industry to prevent degradation of polymers.[6][7] The presence of both alkyl and aryl substituents on the nitrogen can modulate the antioxidant activity.
-
Dye Intermediates: p-Phenylenediamine and its derivatives are key precursors in the synthesis of a wide range of dyes, including hair dyes and textile colorants.[6]
-
Precursors in Materials Science: The diamine functionality allows this molecule to be a monomer or cross-linking agent in the synthesis of polymers such as aramids and other high-performance materials.[6]
-
Photographic Developers: Certain N,N-disubstituted p-phenylenediamines are used as color developing agents in photography.[4]
Safety and Handling
Substituted p-phenylenediamines should be handled with care, as many compounds in this class can be skin and respiratory sensitizers and may be toxic.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Oxidation: p-Phenylenediamines are prone to air oxidation, which can result in discoloration and the formation of potentially more hazardous byproducts.[3] Store in a cool, dark place under an inert atmosphere.
-
Toxicity: While specific toxicological data for N-benzyl-N-methyl-p-phenylenediamine is not available, related compounds are known to be harmful if swallowed or absorbed through the skin. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[9] Chronic exposure may lead to sensitization.[9]
Conclusion
N-benzyl-N-methyl-p-phenylenediamine represents an interesting, though under-characterized, member of the substituted p-phenylenediamine family. This guide has provided a detailed overview of its likely chemical properties, a plausible and detailed synthetic route, and a predictive spectroscopic profile based on the analysis of its structural analogs. The potential applications in polymer chemistry, dye synthesis, and materials science are significant, warranting further investigation into this compound. Researchers working with this molecule should adhere to strict safety protocols due to the potential hazards associated with this class of chemicals.
References
- US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google P
- US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine deriv
- p-Phenylenediamine - Wikipedia. (URL not available)
- Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed. (URL not available)
- Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. (URL not available)
- p-Phenylenediamine - CIR Report D
- Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline - Benchchem. (URL not available)
- General structure of each N,N,N',N'-tetrasubstituted p-phenylenediamine...
- Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - Hong Kong Baptist University. (URL not available)
- Preparation of N,N-dimethyl-p-phenylenediamine - PrepChem.com. (URL not available)
- Syntheses of novel substituted p-phenylenediamines - Canadian Science Publishing. (URL not available)
- 1-N-benzyl-1-N-methylbenzene-1,4-diamine | SCBT - Santa Cruz Biotechnology. (URL not available)
- N1-Methylbenzene-1,4-diamine | 623-09-6. (URL not available)
- N-phenyl-p-phenylenediamine - SpectraBase. (URL not available)
- N-Phenyl-p-phenylenediamine 98 101-54-2 - Sigma-Aldrich. (URL not available)
- Buy N1-Benzylbenzene-1,4-diamine | 17272-83-2 - Smolecule. (URL not available)
- N1-Methylbenzene-1,4-diamine dihydrochloride 5395-70-0 - Sigma-Aldrich. (URL not available)
- Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. (URL not available)
- p-phenylenediamine derivatives and their use as antiozonants for rubber - Google P
- Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.
- DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. (URL not available)
- Chemical Properties of 1,4-Benzenediamine, N,N'-diphenyl- (CAS 74-31-7) - Cheméo. (URL not available)
- N1-Methylbenzene-1,4-diamine | 623-09-6 - MilliporeSigma. (URL not available)
- Effectiveness of New Alkyl-Aryl-p-Phenylenediamines Which Can Be Chemically Bound to Polymers—Model Study - CoLab.ws. (URL not available)
- 17272-83-2 | MFCD01365060 | C13H14N2 - Key Organics. (URL not available)
- 1,4-Benzenediamine, N-phenyl- - the NIST WebBook. (URL not available)
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL not available)
- N-BENZYL-4-METHYL-O-PHENYLENEDIAMINE - Inxight Drugs. (URL not available)
- Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC. (URL not available)
- FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry. (URL not available)
Sources
- 1. GB1146517A - p-phenylenediamine derivatives and their use as antiozonants for rubber - Google Patents [patents.google.com]
- 2. 1-N-benzyl-1-N-methylbenzene-1,4-diamine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]
- 4. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. Effectiveness of New Alkyl-Aryl-p-Phenylenediamines Which Can Be Chemically Bound to Polymers—Model Study | CoLab [colab.ws]
- 8. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
Technical Guide: Synthesis of N-benzyl-N-methyl-p-phenylenediamine
[1]
Executive Summary
N-benzyl-N-methyl-p-phenylenediamine (BMPD) is a critical aromatic diamine intermediate used primarily in the synthesis of high-performance antioxidants, photographic color developers, and specific pharmaceutical moieties. Its structure—a p-phenylenediamine core asymmetrically substituted with a methyl and a benzyl group—presents a specific synthetic challenge: preventing the hydrogenolytic cleavage of the benzyl group during the reduction of the nitro precursor.
This guide outlines the high-fidelity synthesis of BMPD, prioritizing regioselectivity and functional group preservation. It rejects the direct alkylation of p-phenylenediamine (which yields poly-alkylated mixtures) in favor of a robust Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the amine functionality at the para position. Direct alkylation of p-phenylenediamine is operationally difficult due to over-alkylation. Therefore, the strategy relies on introducing the complex amine (N-methyl-N-benzyl) onto a nitrobenzene scaffold before reducing the nitro group to the final amine.
Core Pathway
-
Precursor: 1-Chloro-4-nitrobenzene (commercially available, low cost).[1]
-
Intermediate 1: N-benzyl-N-methyl-4-nitroaniline (formed via
).[1] -
Target: N-benzyl-N-methyl-p-phenylenediamine (formed via Chemoselective Reduction).
Figure 1: Retrosynthetic disconnection showing the critical intermediate and the necessity of selective reduction.
Phase 1: Formation of N-benzyl-N-methyl-4-nitroaniline ( )
This step involves the displacement of the chloride ion by the secondary amine N-methylbenzylamine. While p-fluoronitrobenzene reacts faster, p-chloronitrobenzene is preferred for industrial scalability due to cost, provided a polar aprotic solvent is used to enhance nucleophilicity.
Reagents & Materials
-
Substrate: 1-Chloro-4-nitrobenzene (1.0 equiv)
-
Nucleophile: N-Methylbenzylamine (1.1 equiv)[1]
-
Base: Potassium Carbonate (
) (1.5 equiv) or Triethylamine ( ) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
-
Temperature: 100–120°C
Experimental Protocol
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) and
(20.7 g, 150 mmol). -
Solvation: Add DMSO (50 mL). Note: DMSO greatly accelerates
rates compared to toluene/alcohol. -
Addition: Add N-methylbenzylamine (13.3 g, 110 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 110°C. Monitor by TLC (Hexane:EtOAc 8:2). The starting chloride (Rf ~0.6) should disappear, replaced by the intense yellow spot of the nitroaniline product (Rf ~0.4). Reaction time is typically 4–6 hours.
-
Workup:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into ice-water (300 mL) with vigorous stirring. The product will precipitate as a bright yellow solid.
-
Filter the solid and wash copiously with water to remove DMSO and inorganic salts.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][3]
-
Yield: Expected >85%.
-
Appearance: Yellow crystalline solid.
-
Phase 2: Selective Reduction to the Diamine
CRITICAL WARNING: The standard reduction method using Palladium on Carbon (Pd/C) and Hydrogen gas is NOT recommended. Pd/C is highly effective at hydrogenolysis (cleaving benzyl groups). Using Pd/C/H2 will likely strip the benzyl group, yielding N-methyl-p-phenylenediamine instead of the target.
To preserve the N-benzyl group, you must use a chemoselective reduction method.[1]
Method A: Iron/Acid Reduction (Bechamp) – High Fidelity
This is the most reliable method for preserving benzyl groups.
-
Reagents: Iron powder (325 mesh, 4.0 equiv), Ammonium Chloride (
, 0.5 equiv), Ethanol/Water (4:1).[1] -
Protocol:
-
Suspend Intermediate 1 (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Add
(5 mmol) and Iron powder (40 mmol). -
Heat to reflux (80°C) with vigorous stirring for 2–4 hours. The yellow color will fade to a pale brown/grey.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. The free base is unstable to air oxidation (turning pink/black). Immediately convert to a salt (see Phase 3).
-
Method B: Catalytic Hydrogenation with Platinum (Pt/C) – Scalable
Platinum is far less active toward benzyl hydrogenolysis than palladium.
-
Catalyst: 1% or 5% Pt/C (sulfided variants are even better).
-
Conditions:
(1 atm balloon), Methanol, Room Temperature. -
Note: Monitor strictly. Stop the reaction immediately upon consumption of the nitro compound to prevent slow attack on the benzyl ring.
Phase 3: Stabilization & Isolation
p-Phenylenediamines are notoriously unstable in their free base form, rapidly oxidizing to form Wurster salts (radical cations) which appear as pink, purple, or black tars.[1]
Mandatory Step: Isolate as the Hydrochloride or Sulfate salt.
-
Acidification: Dissolve the crude free base from Phase 2 in minimal cold ethanol.
-
Salt Formation: Add concentrated HCl (2.2 equiv) dropwise or
(1.1 equiv). -
Precipitation: Add Diethyl Ether or Acetone to induce crystallization of the salt.
-
Storage: Filter the white/off-white crystals and store under Argon in a desiccator.
Analytical Characterization
| Technique | Expected Signal Data | Interpretation |
| 1H NMR (DMSO-d6) | N-Methyl group singlet.[1] | |
| N-Benzyl methylene ( | ||
| Aromatic protons of the phenylenediamine core (AA'BB' system). | ||
| Benzyl aromatic protons. | ||
| HPLC | Retention Time shift | Large shift from Nitro precursor (non-polar) to Diamine (polar). |
| Mass Spec (ESI) | [M+H]+ = 213.14 | Consistent with |
Process Logic & Safety Workflow
Figure 2: Process workflow highlighting the critical decision point at the reduction phase to avoid debenzylation.
Safety & Toxicology
-
Sensitization: Phenylenediamines are potent skin sensitizers. All handling of the free base and salts must occur in a fume hood with double-gloving (Nitrile).
-
Nitro Compounds: The intermediate (nitroaniline) is likely toxic by inhalation and skin absorption.
-
Exotherm: The
reaction in DMSO can be exothermic. Ensure temperature control during the addition of the amine.
References
-
Selective Reduction of Nitro Groups
-
Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[4] Tetrahedron Letters, 25(8), 839-842.
-
Relevance: Establishes SnCl2 as a viable alternative for selective nitro reduction in the presence of sensitive groups.[4][5]
-
Link:[Link]
-
-
Hydrogenolysis Risks (Pd/C)
- Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
- Relevance: Authoritative text confirming that Palladium is the catalyst of choice for removing benzyl groups, and therefore should be avoided when retention is desired.
-
Link:
-
Synthesis of N-alkyl-4-nitroanilines
- Source: Organic Syntheses, Coll. Vol. 5, p.1067 (1973); Vol. 41, p.66 (1961).
- Relevance: Provides the foundational protocol for nucleophilic aromatic substitution of p-chloronitrobenzene.
-
Link:[Link]
-
Platinum Catalysts for Halo-Nitro Reduction
- Source: Organic Process Research & Development.
- Relevance: Supports the use of Pt/C or Pt-V/C for selective hydrogenation where Pd/C fails (e.g.
-
Link:[Link]
Difference between N-benzyl-N-methyl and N,N-diethyl-p-phenylenediamine
An In-Depth Technical Guide to N-benzyl-N-methylamine and N,N-diethyl-p-phenylenediamine: A Comparative Analysis for Researchers and Drug Development Professionals
N-benzyl-N-methylamine and N,N-diethyl-p-phenylenediamine are two structurally distinct aromatic amines with divergent applications in scientific research and industrial processes. This technical guide provides a comprehensive comparative analysis of these two compounds, intended for researchers, scientists, and professionals in drug development. The guide delves into their fundamental chemical and physical properties, established synthesis methodologies, and critically, their disparate applications and underlying mechanisms of action. Particular emphasis is placed on the utility of N-benzyl-N-methylamine as a versatile building block in organic synthesis, particularly in pharmaceutical development, and the widespread use of N,N-diethyl-p-phenylenediamine as a chromogenic indicator in analytical chemistry. This document aims to equip the reader with a thorough understanding of the core differences between these two amines, enabling informed decisions in experimental design and application.
Introduction
In the vast landscape of organic chemistry, aromatic amines represent a cornerstone class of compounds with a broad spectrum of reactivity and utility. Among these, N-benzyl-N-methylamine and N,N-diethyl-p-phenylenediamine stand out as compounds with significant, yet vastly different, industrial and research applications. While both are derivatives of aniline, their unique structural modifications give rise to distinct chemical behaviors and functionalities.
N-benzyl-N-methylamine, a secondary amine, is characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom.[1] This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] Its role often revolves around its nucleophilic character and its use as a protecting group in multi-step synthetic pathways.[4]
In contrast, N,N-diethyl-p-phenylenediamine is a para-substituted diamine with two ethyl groups on one of the amino functionalities. This arrangement imparts specific electronic properties that make it an excellent chromogenic reagent.[5] Its most prominent application lies in analytical chemistry, specifically in the colorimetric determination of free and total chlorine in water samples, a method widely known as the DPD method.[6][7]
This guide will provide a detailed examination of these two compounds, moving beyond a superficial comparison to offer in-depth insights into their synthesis, properties, and the causality behind their specific applications. By understanding the fundamental differences in their chemical nature, researchers and drug development professionals can better leverage their respective strengths in their scientific endeavors.
Physicochemical Properties: A Comparative Overview
The structural dissimilarities between N-benzyl-N-methylamine and N,N-diethyl-p-phenylenediamine directly translate into distinct physicochemical properties. A summary of these key properties is presented in Table 1.
| Property | N-benzyl-N-methylamine | N,N-diethyl-p-phenylenediamine |
| Molecular Formula | C8H11N | C10H16N2[8] |
| Molecular Weight | 121.18 g/mol | 164.25 g/mol [9] |
| Appearance | Clear colorless to pale yellow liquid[1][2] | Reddish-brown or black liquid[9] |
| Boiling Point | 184-189 °C[10] | 115-116 °C at 5 mmHg[8][11] |
| Melting Point | -24 °C[10] | 19-21 °C[8][11] |
| Density | 0.939 g/mL at 25 °C[10] | 0.988 g/mL at 25 °C[8][11] |
| Solubility in Water | Slightly soluble (65 g/L at 20 °C)[10][12] | Insoluble[8][13] |
| pKa (Strongest Basic) | 9.7[12] | Not readily available |
| Chemical Structure | A secondary amine with a benzyl and a methyl group attached to the nitrogen.[12] | A para-phenylenediamine with two ethyl groups on one nitrogen and a primary amine on the other.[9] |
Table 1: Comparative Physicochemical Properties
The higher boiling point of N-benzyl-N-methylamine can be attributed to its ability to form intermolecular hydrogen bonds, a characteristic of secondary amines. N,N-diethyl-p-phenylenediamine, with its tertiary amine and primary amine groups, also exhibits hydrogen bonding, but its lower boiling point at reduced pressure suggests it may be less stable at higher temperatures. The difference in water solubility is also noteworthy; the presence of two polar amino groups in N,N-diethyl-p-phenylenediamine does not overcome the hydrophobicity of the larger aromatic and diethyl substituents, rendering it insoluble. Conversely, the smaller N-benzyl-N-methylamine molecule exhibits slight solubility.
Synthesis and Manufacturing Considerations
The synthetic routes to N-benzyl-N-methylamine and N,N-diethyl-p-phenylenediamine are distinct, reflecting their different structural complexities and intended applications.
Synthesis of N-benzyl-N-methylamine
A common and practical method for the synthesis of N-benzyl-N-methylamine involves the reductive amination of benzaldehyde with methylamine. This two-step, one-pot process is efficient and scalable.
Experimental Protocol: Reductive Amination for N-benzyl-N-methylamine Synthesis [14]
-
Imine Formation: Benzaldehyde and methylamine are reacted in a suitable solvent (e.g., methanol, dichloromethane) to form the intermediate N-methyl-1-phenylmethanimine. This reaction is typically carried out at room temperature.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), is introduced to the reaction mixture. The imine is selectively reduced to the secondary amine, N-benzyl-N-methylamine.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by distillation under reduced pressure to yield the final product.
A variation of this involves the reaction of benzylamine with chloromethyltrimethylsilane followed by treatment with formaldehyde and methanol.[15] Another approach is the monoalkylation of 1-phenylethylamine with benzyl bromide.[16]
Caption: Synthesis of N,N-diethyl-p-phenylenediamine from N,N-diethylaniline.
Applications and Mechanisms of Action: A Tale of Two Amines
The divergent applications of these two molecules are a direct consequence of their distinct chemical structures and reactivities.
N-benzyl-N-methylamine: The Synthetic Workhorse
N-benzyl-N-methylamine's primary role is as an intermediate and building block in organic synthesis. [1][2]Its utility stems from several key features:
-
Nucleophilicity: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it a competent nucleophile for reactions such as alkylation and acylation. [1]* Protecting Group: The benzyl group can serve as a protecting group for the amine functionality. It is relatively stable to many reaction conditions but can be readily removed by hydrogenolysis. [4]* Pharmaceutical and Agrochemical Intermediate: It is a precursor in the synthesis of a wide range of biologically active molecules. [2][3]* Other Industrial Uses: It also finds application in the production of dyes, as a catalytic agent, and as a petrochemical additive. [10][17][18] Mechanism of Action in Synthesis: The reactivity of N-benzyl-N-methylamine is centered around the nitrogen's lone pair. In a typical synthetic application, it can be deprotonated to form a lithium amide, which is a strong, non-nucleophilic base used in asymmetric deprotonations and Michael additions. [16]As a nucleophile, it can attack electrophilic centers to form new carbon-nitrogen bonds, a fundamental transformation in the construction of complex organic molecules.
N,N-diethyl-p-phenylenediamine: The Chromogenic Indicator
The primary and most well-known application of N,N-diethyl-p-phenylenediamine is in the DPD method for measuring chlorine in water. [6][7][19]This method is valued for its accuracy, sensitivity, and speed. [7] Mechanism of Action in the DPD Method: [20][21]
-
Oxidation: In the presence of free chlorine (hypochlorous acid or hypochlorite ion), N,N-diethyl-p-phenylenediamine is oxidized.
-
Formation of Würster's Salt: This oxidation results in the formation of a stable, magenta-colored radical cation known as Würster's salt.
-
Colorimetric Detection: The intensity of the magenta color is directly proportional to the concentration of free chlorine in the sample and can be quantified spectrophotometrically at approximately 515-551 nm. [20][22][23] For the determination of total chlorine (free and combined chlorine), an excess of potassium iodide is added to the sample. The combined chlorine oxidizes the iodide to iodine, which in turn oxidizes the DPD, leading to the same color formation.
Caption: Mechanism of the DPD method for free chlorine detection.
Beyond water analysis, N,N-diethyl-p-phenylenediamine and its salts are used in other analytical applications, such as the spectrophotometric determination of phenolic and aromatic amino groups in drugs. [24][25]It also has applications as a dye intermediate and in diazo copying processes. [9][26]
Safety and Handling
Both N-benzyl-N-methylamine and N,N-diethyl-p-phenylenediamine are hazardous materials that require careful handling.
-
N-benzyl-N-methylamine: It is corrosive and can cause severe skin burns and eye damage. [27][28]It may also cause allergic skin reactions and respiratory sensitization. [27]Ingestion is harmful. [29]It is combustible and incompatible with strong oxidizing agents, acids, and carbon dioxide. [10][18]* N,N-diethyl-p-phenylenediamine: This compound is toxic if swallowed and can cause skin corrosion and serious eye damage. [8][30]It is a skin irritant and may cause dermatitis. [13]It is also considered highly toxic by all routes of exposure. [31]The free base is sensitive to air and light. [11] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should always be worn when handling these chemicals. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-benzyl-N-methylamine and N,N-diethyl-p-phenylenediamine, while both classified as aromatic amines, serve vastly different purposes in science and industry. N-benzyl-N-methylamine is a versatile synthetic intermediate, prized for its nucleophilicity and its role as a building block in the creation of complex molecules, particularly pharmaceuticals. Its value lies in its ability to participate in a wide array of organic transformations.
In stark contrast, N,N-diethyl-p-phenylenediamine's utility is primarily derived from its specific redox properties, which make it an exceptional chromogenic indicator. Its central role in the DPD method for chlorine analysis underscores its importance in public health and environmental monitoring.
For researchers and drug development professionals, a clear understanding of the fundamental chemical differences between these two compounds is paramount. This knowledge enables the selection of the appropriate reagent for a given application, whether it be the intricate construction of a novel therapeutic agent or the routine analysis of water quality. The distinct functionalities of these two amines exemplify the principle that subtle changes in molecular structure can lead to profound differences in chemical behavior and practical application.
References
-
Ballantyne, B., Dodd, D. E., Nachreiner, D. J., & Myers, R. C. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and Chemical Toxicology, 8(1-2), 43–56. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7120, N,N-Diethyl-p-phenylenediamine. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Practical Synthesis of Enantiomerically Pure N-Benzyl-r-methyl Benzylamine. Retrieved from [Link]
- Google Patents. (2017, January 17). Chlorine analytical test element and a stabilized N, N-diethyl-p-phenylenediamine solution.
-
FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]
-
Taylor & Francis Online. (2008, September 27). The Acute Toxicity and Primary Irritancy of N-Benzyl-N,N-Dimethylamine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]
-
Heterocycles. (2013, July 4). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]
- Google Patents. (2024, July 4). US20240219309A1 - Stabilized n,n-diethyl-p-phenylenediamine solution and method for detecting chlorine.
- Google Patents. (n.d.). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
-
Palintest. (2024, December 9). Methods of Testing for Free and Total Chlorine Using DPD. Retrieved from [Link]
-
PubMed. (2010, June 15). Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs. Retrieved from [Link]
-
ConnectSci. (2008, June 19). N,N-Diethyl-p-phenylenediamine effectiveness in analysis of polysulfides and polythionates in water. Retrieved from [Link]
- Google Patents. (n.d.). US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives.
-
SIELC. (2018, February 16). Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
The University of Queensland. (n.d.). Search result for: diethyl-p-phenylenediamine (N,N-diethyl-p-phenylenediamine). Retrieved from [Link]
-
ResearchGate. (n.d.). An improved N,N′-diethyl-p-phenylenediamine (DPD) method for the determination of free chlorine based on multiple wavelength detection. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]
-
lookchem. (n.d.). Cas 103-67-3,N-Methylbenzylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]
-
Chemdad. (n.d.). N-Methylbenzylamine. Retrieved from [Link]
-
MDPI. (2023, November 23). A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen. Retrieved from [Link]
Sources
- 1. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]
- 2. N-benzylmethylamine Manufacturer & Supplier | Industrial Amine Intermediate [chemicalbull.com]
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- 8. N,N-ジエチル-p-フェニレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 25. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. cdhfinechemical.com [cdhfinechemical.com]
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- 31. ecmjsp.education.nsw.gov.au [ecmjsp.education.nsw.gov.au]
Methodological & Application
Application Note: Protocol for Synthesizing 1-N-benzyl-1-N-methylbenzene-1,4-diamine
Executive Summary & Strategic Rationale
This protocol details the synthesis of 1-N-benzyl-1-N-methylbenzene-1,4-diamine , a chemically significant
Synthetic Strategy: The "Nitrosation-Reduction" Route
Direct alkylation of
-
-Alkylation: Functionalize the stable precursor (
-methylaniline) to establish the tertiary amine center. -
Regioselective Electrophilic Substitution: Introduce a nitrogen functionality at the para position via C-nitrosation.
-
Reduction: Convert the nitroso group to the final primary amine.
This route ensures high regioselectivity and avoids the purification challenges associated with alkylating polyfunctional amines.
Reaction Workflow Visualization
The following diagram outlines the chemical transformations and logic flow.
Caption: Three-stage linear synthesis avoiding polyalkylation by establishing the tertiary amine prior to ring functionalization.
Detailed Experimental Protocol
Step 1: Synthesis of -benzyl- -methylaniline
Objective: Alkylation of the secondary amine (
-
Reagents:
- -methylaniline (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: Acetonitrile (MeCN) or Toluene.
-
Mechanism:
Nucleophilic Substitution.
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve
-methylaniline (10.7 g, 100 mmol) in Acetonitrile (100 mL). -
Base Addition: Add anhydrous
(20.7 g, 150 mmol). -
Alkylation: Add Benzyl chloride (13.9 g, 110 mmol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting amine spot should disappear.
-
Workup:
-
Cool to room temperature.[1][2] Filter off the inorganic salts (
, unreacted carbonate). -
Concentrate the filtrate under reduced pressure (Rotavap).
-
Dissolve residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).
-
Dry over
and concentrate. -
Purification: Vacuum distillation is preferred for high purity, but for the next step, the crude oil is often sufficient if purity >95% by NMR.
-
Step 2: Regioselective Nitrosation
Objective: Introduction of the nitroso group at the para position. Critical Control Point: Temperature must be kept below 5°C . Higher temperatures promote decomposition and side reactions.
-
Reagents:
-
-benzyl-
-methylaniline (from Step 1) -
Sodium Nitrite (
)[3] -
Hydrochloric Acid (
, conc. and 1M)
-
-benzyl-
-
Mechanism: Electrophilic Aromatic Substitution via Nitrosonium ion (
).
Procedure:
-
Acidification: Dissolve
-benzyl- -methylaniline (19.7 g, 100 mmol) in a mixture of water (40 mL) and concentrated (25 mL). Cool the solution to 0–2°C in an ice/salt bath. -
Nitrosation: Prepare a solution of
(7.6 g, 110 mmol) in water (25 mL). Add this solution dropwise to the amine mixture under the surface of the liquid (using a dropping funnel with a stem extension) over 30 minutes.-
Observation: The solution will turn dark orange/red. A yellow/orange precipitate (the hydrochloride salt of the nitroso compound) typically forms.
-
-
Digestion: Stir at 0–5°C for 2 hours.
-
Isolation:
-
If solid precipitates: Filter the yellow hydrochloride salt cold. Wash with cold dilute
. -
If oil/solution: The product is often used directly in the reduction step, or the free base can be liberated (carefully neutralize with
at 0°C and extract with ether), but the salt is more stable. -
Note: Nitroso compounds can be skin irritants. Handle with gloves.
-
Step 3: Reduction to 1-N-benzyl-1-N-methylbenzene-1,4-diamine
Objective: Reduction of the nitroso moiety to a primary amine.
-
Method A: Zinc/Acid Reduction (Robust, Low Cost)
-
Reagents: Zinc dust (3.0 eq),
.
-
-
Method B: Catalytic Hydrogenation (Cleaner, Scalable)
-
Reagents:
gas, Pd/C (5% or 10%).
-
Procedure (Method A - Zinc/HCl):
-
Setup: Suspend the 4-nitroso intermediate (approx. 20 g) in water (100 mL) in a flask equipped with a mechanical stirrer.
-
Addition: Add Zinc dust (20 g) to the suspension.
-
Reaction: Add concentrated
(40 mL) dropwise. The reaction is exothermic; maintain temperature below 40°C using a water bath. The yellow color of the nitroso compound will fade to colorless (or pale pink). -
Workup (Critical for PPDs):
-
Filter off unreacted Zinc.
-
Neutralization: Carefully basify the filtrate with
solution until pH > 10. -
Extraction: Extract immediately with Ethyl Acetate or Ether. PPDs oxidize rapidly in air. Add a pinch of sodium sulfite (
) to the aqueous layer before extraction to prevent oxidation. -
Salt Formation: To store the product, convert it to a stable salt. Dry the organic layer, then add ethanolic
or gas. The sulfate or hydrochloride salt will precipitate.[4] -
Filtration: Collect the white/off-white crystals.[5]
-
Analytical Data & Troubleshooting
Expected Characterization Data
| Technique | Expected Signal / Observation | Interpretation |
| TLC (Step 1) | Disappearance of N-methylaniline ( | |
| Appearance | White to pale grey crystals (Salt form) | Free base darkens (purple/black) upon air exposure. |
| 1H NMR | Methyl group on Nitrogen. | |
| 1H NMR | Benzylic protons. | |
| 1H NMR | Para-substituted aromatic system (AA'BB' pattern). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Incomplete alkylation or Quaternization. | Use exactly 1.1 eq of Benzyl chloride. Excess leads to quaternary ammonium salts. |
| Step 2: Tar Formation | Temperature too high (>10°C). | Keep reaction strictly at 0–5°C. Add nitrite very slowly. |
| Step 3: Product Purple | Oxidation during workup. | Perform extraction under |
Safety & Handling (E-E-A-T)
-
Benzyl Chloride: Potent lachrymator and alkylating agent. Handle in a fume hood.
-
Nitroso Compounds: Many
-nitroso compounds are carcinogenic.[1][6] While this is a C-nitroso compound, intermediates may vary. Handle with strict PPE (Gloves, Goggles). -
PPD Sensitivity:
-Phenylenediamines are known sensitizers (contact dermatitis). Avoid skin contact. -
Waste: Aqueous waste from Step 2 contains Nitrites. Quench with sulfamic acid or urea before disposal to prevent
gas release.
References
- G. Steel, "Nitrosation of N,N-dialkylanilines," Journal of the Chemical Society, Perkin Trans. 2.
- Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
- Reduction of Nitroso Compounds: Smith, M.B., March's Advanced Organic Chemistry, 7th Ed., Wiley, 2013. Context: Mechanisms of reduction for nitroso functionalities to amines.
-
Relevant Patent Literature
-
US Patent 4,474,987, "Process for preparing N,N-disubstituted p-phenylenediamine derivatives."
- Context: Describes industrial scale-up conditions for analogous PPD deriv
-
-
Alternative Nitrosation Reagents
-
Green Chemistry - RSC Publishing, "Nitrosation of N-methyl aniline using tert-butyl nitrite."
- Context: Provides modern, solvent-free alternatives for nitros
-
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Selectivity Synthesis of N-Benzyl-N-methyl-p-phenylenediamine via Reductive Amination
Abstract
This application note details a robust, scalable protocol for the synthesis of N-benzyl-N-methyl-p-phenylenediamine , a critical intermediate in the production of photographic color developers, antioxidant additives, and pharmaceutical building blocks. While direct alkylation of p-phenylenediamines often leads to poly-alkylation and oxidation byproducts (Wurster’s salts), this guide utilizes a reductive amination strategy starting from N-methyl-4-nitroaniline . This pathway ensures regiospecificity, high yield, and chemical stability. We compare reducing agents (NaBH(OAc)₃ vs. NaBH₄) and provide a self-validating workflow for process control.
Introduction & Strategic Analysis
The Chemoselectivity Challenge
Synthesizing asymmetric p-phenylenediamines presents a classic "selectivity paradox." The target molecule contains two nitrogen centers:[1][2]
-
A primary aromatic amine (p-position).[2]
-
A tertiary aromatic amine (N-benzyl-N-methyl).
Attempting to benzylating N-methyl-p-phenylenediamine directly is fraught with risk. The primary amine (
The Solution: The Nitro-Precursor Route
To guarantee structural integrity, we employ a two-stage strategy:
-
Reductive Amination: Benzylation of the stable precursor N-methyl-4-nitroaniline using benzaldehyde and Sodium Triacetoxyborohydride (STAB).
-
Nitro Reduction: Catalytic hydrogenation of the nitro group to reveal the primary amine.
Why Sodium Triacetoxyborohydride (STAB)? Unlike NaBH₄, STAB is mild and does not reduce the nitro group or the aldehyde/ketone competitively under slightly acidic conditions. It selectively reduces the iminium ion formed in situ, driving the equilibrium toward the desired tertiary amine.
Experimental Protocol
Materials & Reagents[3][4][5]
-
Substrate: N-methyl-4-nitroaniline (CAS: 100-15-2)
-
Carbonyl Source: Benzaldehyde (Freshly distilled or free of benzoic acid)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Catalyst (Step 2): 10% Pd/C
-
Additives: Acetic Acid (AcOH)
Step 1: Reductive Benzylation
Objective: Synthesis of N-benzyl-N-methyl-4-nitroaniline.
-
Imine/Iminium Formation:
-
Charge a reaction vessel with N-methyl-4-nitroaniline (1.0 equiv, 10 mmol) and DCE (30 mL).
-
Add Benzaldehyde (1.2 equiv, 12 mmol).
-
Add Acetic Acid (1.0 equiv). Note: Acid catalysis facilitates iminium ion formation.
-
Stir at Room Temperature (RT) for 30 minutes under Nitrogen (
).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Allow the reaction to warm to RT and stir for 4–12 hours.
-
-
Process Control (Self-Validation):
-
TLC Check: Eluent 20% EtOAc/Hexane.
-
Start Material: Yellow spot (lower Rf).
-
Product: Deep yellow/orange spot (higher Rf).
-
Validation: Disappearance of the secondary amine starting material indicates completion.
-
-
-
Workup:
-
Quench with saturated aqueous
(30 mL). Stir for 15 mins. -
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine, dry over
, and concentrate. -
Yield expectation: 85–95% (Yellow solid).
-
Step 2: Nitro Reduction
Objective: Conversion to N-benzyl-N-methyl-p-phenylenediamine.
-
Hydrogenation:
-
Dissolve the intermediate (N-benzyl-N-methyl-4-nitroaniline) in Methanol (MeOH).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under
atmosphere (balloon pressure or 1-3 bar) for 2–4 hours. -
Color Change Indicator: The deep yellow solution will turn colorless or pale pink (characteristic of p-phenylenediamines).
-
-
Isolation:
-
Filter through a Celite pad (under
to prevent oxidation). -
Concentrate filtrate immediately.
-
Stabilization: Convert to the dihydrochloride salt or oxalate salt immediately for storage by adding HCl/Ether or Oxalic acid.
-
Data Presentation & Optimization[3][6]
Reducing Agent Comparison
The choice of reducing agent dictates the impurity profile.
| Parameter | NaBH₄ (Sodium Borohydride) | NaBH(OAc)₃ (STAB) | NaBH₃CN (Cyanoborohydride) |
| Selectivity | Low (Reduces aldehydes rapidly) | High (Selectively reduces iminium) | High |
| pH Requirement | Basic/Neutral | Slightly Acidic (Ideal) | Acidic (pH 3-5) |
| Toxicity | Low | Low | High (HCN risk) |
| Yield (Step 1) | 40–60% (Side products common) | 92% | 88% |
| Recommendation | Not Recommended | Preferred | Alternative (Safety precautions needed) |
Troubleshooting Guide
-
Issue: Incomplete conversion in Step 1.
-
Cause: Steric hindrance of the N-methyl group.
-
Fix: Increase reaction time to 24h or use 2.0 equiv of NaBH(OAc)₃.
-
-
Issue: Product turns black upon isolation.
-
Cause: Oxidation of the free amine.
-
Fix: Perform all workups with degassed solvents. Store as HCl salt.
-
Visualization: Reaction Workflow
The following diagram illustrates the chemical logic and process flow, highlighting the critical intermediate stabilization.
Caption: Two-step synthesis workflow ensuring regiospecificity via the nitro-intermediate pathway.
Safety & References
Safety Protocols:
-
NaBH(OAc)₃: Reacts with water to release hydrogen gas. Handle in a fume hood.
-
p-Phenylenediamines: Known sensitizers and potential carcinogens. Wear double nitrile gloves and handle solids in a glovebox or well-ventilated hood.
-
Waste: Dispose of boron residues in separate aqueous waste streams.
References:
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link
-
Sigma-Aldrich. "Application Note – Reductive Amination." Technical Library. Link
-
Organic Syntheses. "Tetramethyl-p-phenylenediamine." Org. Synth. 1969, 49, 107. (Analogous alkylation logic). Link
Sources
Reaction conditions for N-alkylation of p-phenylenediamine
Application Note: Reaction Conditions for N-Alkylation of p-Phenylenediamine
Part 1: Strategic Analysis & Chemical Challenges
The N-alkylation of p-phenylenediamine (PPD) represents a deceptive challenge in organic synthesis. While the amine nucleophilicity suggests a straightforward
1. The Selectivity Trap:
PPD possesses two equivalent primary amine sites (
2. The Oxidative Cascade: PPD is a known sensitizer and is highly prone to oxidation. In the presence of oxygen, it forms the radical cation (Wurster’s Blue) and eventually polymerizes into dark purple/black quinone diimine oligomers (Bandrowski's base). Rigorous exclusion of oxygen is not optional; it is a yield-critical parameter.
3. Industrial vs. Laboratory Scale:
-
Industrial: Relies on Reductive Alkylation (Ketone +
+ Catalyst) to produce antioxidants like 6PPD.[1] This is thermodynamically controlled and minimizes over-alkylation by steric hindrance. -
Laboratory: Often requires Direct Alkylation or "Borrowing Hydrogen" catalysis for finer control over complex R-groups.
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the reaction pathways and the "danger zones" of over-alkylation and oxidation.
Caption: Reaction landscape of PPD alkylation showing the divergence between selective targets (green) and kinetic traps (red/black).
Part 3: Validated Experimental Protocols
Protocol A: Reductive Alkylation (The "Industrial Standard")
Best for: Synthesis of N,N'-dialkyl derivatives (e.g., antiozonants) or sterically hindered mono-alkyls.
Mechanism: Condensation of PPD with a ketone to form a di-imine (Schiff base), followed by in situ hydrogenation. This method suppresses N,N-dialkylation because the steric bulk of the imine intermediate discourages attack by a second ketone molecule on the same nitrogen.
Materials:
-
Substrate: p-Phenylenediamine (purified)[2]
-
Reagent: Methyl Isobutyl Ketone (MIBK) or Acetone (excess)
-
Catalyst: 5% Pt/C or Sulfided Pt/C (prevents ring hydrogenation)
-
Atmosphere:
(High Pressure)
Step-by-Step Workflow:
-
Pre-Treatment: Recrystallize PPD from ethanol/water under
if the starting material is dark. -
Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge PPD (1.0 equiv) and MIBK (2.5 equiv for di-alkylation; 1.2 equiv for mono-alkylation).
-
Catalyst: Add 5% Pt/C (1-3 wt% relative to PPD). Note: Sulfided catalysts are preferred to avoid reducing the benzene ring.
-
Reaction:
-
Purge vessel 3x with
, then 3x with . -
Pressurize to 30-50 bar
. -
Heat to 100-140°C . Critical: Water is a byproduct.[3] In industrial setups, water is azeotropically removed. In batch autoclaves, add anhydrous
or molecular sieves if the scale allows.
-
-
Monitoring: Monitor
uptake. Reaction is complete when uptake plateaus. -
Workup: Filter catalyst while hot (under Argon if possible) to prevent product precipitation on the catalyst. Evaporate excess ketone.
Data Summary: Reductive Alkylation Selectivity
| Variable | Condition | Outcome |
| PPD:Ketone Ratio | 1:1.2 | Mixture of Mono (60%) and Di (30%) |
| PPD:Ketone Ratio | 1:3.0 | >95% N,N'-Dialkyl Product |
| Temperature | < 80°C | Slow imine formation; incomplete conversion |
| Temperature | > 150°C | Ring hydrogenation side-products |
Protocol B: "Borrowing Hydrogen" (The Green/Lab Method)
Best for: Selective Mono-alkylation using Alcohols. Avoids toxic alkyl halides.
Mechanism: A transition metal catalyst (Ir or Ru) dehydrogenates an alcohol to an aldehyde. The aldehyde condenses with PPD to form an imine. The catalyst then transfers the "borrowed" hydrogen back to the imine, reducing it to the amine.
Materials:
-
Catalyst:
or (0.5 - 1 mol%) -
Ligand: Phosphine ligands (e.g., dppf) often enhance selectivity.
-
Solvent: Toluene or t-Amyl Alcohol.
-
Base:
or (catalytic amount).
Step-by-Step Workflow:
-
Inerting: Flame-dry a Schlenk tube and cool under Argon.
-
Mixing: Add PPD (1.0 equiv), Primary Alcohol (1.1 equiv), Catalyst (1 mol%), and Base (10 mol%).
-
Heating: Seal and heat to 110°C for 12-24 hours.
-
Purification: The "Borrowing Hydrogen" method produces water as the only byproduct.[3][4] Filter through a celite pad to remove metal residues and concentrate.
Why this works: The concentration of the reactive aldehyde intermediate is kept low (steady-state), which favors mono-alkylation over poly-alkylation.
Protocol C: Direct Mono-Alkylation (The "Stoichiometric Challenge")
Best for: Attaching complex alkyl groups not available as ketones/alcohols.
Mechanism:
Step-by-Step Workflow:
-
Slow Addition: Dissolve PPD (1.0 equiv) in DMF or Acetonitrile. Add Base (
, 1.1 equiv). -
Syringe Pump: Dissolve the Alkyl Halide (0.9 equiv - slight deficit is key) in solvent. Add this solution dropwise over 4-6 hours at 0°C to Room Temperature.
-
Quench: Pour into ice water.
-
Extraction: Extract with Ethyl Acetate.
-
Purification: Column chromatography is almost always required to separate Mono-alkylated product from unreacted PPD and trace Di-alkylated byproducts.
Part 4: Troubleshooting & Optimization (E-E-A-T)
Handling Oxidation (The "Purple Death")
If your reaction mixture turns dark purple or black immediately, you have formed Bandrowski’s Base (a trimeric quinone-imine).
-
Prevention: Degas all solvents with
sparging for 15 minutes before use. Add a pinch of ascorbic acid or sodium dithionite during the workup to keep the mixture reduced.
Purification of Oils
Many N-alkyl PPD derivatives are viscous oils that are difficult to crystallize.
-
Technique: Convert the amine to its HCl or oxalate salt .
-
Dissolve crude oil in Ethanol.
-
Add 1M HCl in Ether.
-
The salt often precipitates as a stable, white/off-white solid that is resistant to oxidation.
-
Analytical Confirmation
-
NMR: Look for the symmetry break. PPD is symmetric (
). Mono-alkyl PPD loses this symmetry; aromatic protons will split into complex multiplets rather than the clean singlet/doublet of PPD. -
TLC: Stain with Ninhydrin . Primary amines (PPD) stain red/purple. Secondary amines (Mono-alkyl) often stain different shades or require heating.
Part 5: Workflow Visualization
Caption: Operational workflow for the reductive alkylation of PPD, emphasizing the critical stabilization steps.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of 6PPD Antiozonant.Link
-
Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. Link
-
Bar-Haim, G., & Kol, M. (2004).[5] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[5] Organic Letters, 6(20), 3549–3551. Link
-
Bains, A. K., et al. (2019). Borrowing Hydrogen-Mediated N-Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst. ACS Catalysis, 9(10), 9051–9059. Link
-
Cir-Safety. (2024). Final Report on the Safety Assessment of p-Phenylenediamine.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Application Note: Spectrophotometric Detection using N-Benzyl-N-Methyl-p-Phenylenediamine (BMPD)
Executive Summary
This technical guide details the application of N-benzyl-N-methyl-p-phenylenediamine (BMPD) as a high-sensitivity chromogenic reagent. While N,N-dimethyl-p-phenylenediamine (DMPD) and N,N-diethyl-p-phenylenediamine (DPD) are standard in oxidative coupling protocols, the N-benzyl derivative offers distinct advantages in lipophilicity and radical stability.
This guide covers the spectrophotometric determination of sulfonamides (via oxidative coupling) and strong oxidants (via radical cation formation). It provides validated protocols, mechanistic insights, and troubleshooting frameworks for researchers in pharmaceutical analysis and environmental monitoring.
Reagent Profile & Chemistry
Compound: N-benzyl-N-methyl-p-phenylenediamine (BMPD) Class: p-Phenylenediamine derivative / Wurster's salt precursor. Role: Chromogenic redox indicator and coupling agent.
Mechanistic Advantage
The substitution of a benzyl group at the nitrogen creates a steric bulk that stabilizes the semiquinone radical cation formed during oxidation. This results in:
-
Bathochromic Shift: A shift in
compared to DMPD, often pushing absorption into the 550–650 nm range, reducing interference from yellow-colored matrix components. -
Radical Stability: The benzyl group provides inductive stabilization, potentially extending the half-life of the colored radical species for more accurate endpoint reading.
Reagent Preparation (Stock Solution)
Note: BMPD is susceptible to auto-oxidation. Fresh preparation or storage under inert gas is critical.
| Component | Quantity | Notes |
| BMPD Hydrochloride | 0.1 g | Use high-purity salt (>98%). |
| Solvent | 100 mL | Distilled water (or 10% Ethanol for solubility). |
| Stabilizer | 0.05% EDTA | Optional: Chelates trace metals that catalyze oxidation. |
| Storage | Amber Glass | Store at 4°C. Stable for 3–5 days. |
Application A: Determination of Sulfonamides
Principle: Oxidative Coupling.[1]
In the presence of an oxidant (e.g., Potassium Periodate,
Reaction Mechanism (DOT Visualization)
Figure 1: Oxidative coupling pathway. BMPD is oxidized to a reactive quinonediimine which couples with the sulfonamide analyte to form a chromophore.
Experimental Protocol
Materials:
-
Buffer: Acetate buffer (pH 3.0 ± 0.1).
-
Oxidant: 0.01 M Potassium Periodate (
). -
Reagent: 0.1% BMPD solution.
-
Sample: Sulfonamide stock (e.g., Sulfamethoxazole).
Step-by-Step Procedure:
-
Aliquot: Transfer 1.0 mL of the Sulfonamide sample (1–20
) into a 10 mL volumetric flask. -
Buffer: Add 2.0 mL of Acetate Buffer (pH 3.0). Critical: pH controls the protonation state of the amine, ensuring selective coupling.
-
Reagent Addition: Add 1.0 mL of 0.1% BMPD solution.
-
Oxidation: Add 1.0 mL of 0.01 M
. -
Incubation: Swirl and let stand for 15 minutes at room temperature (25°C). A color change (typically purple/red) indicates dye formation.
-
Dilution: Make up to the mark with distilled water.
-
Measurement: Measure absorbance at
(typically 530–550 nm ) against a reagent blank.
Validation Criteria:
Application B: Determination of Oxidants (Periodate/Iodate)
Principle: Radical Cation Formation. Here, the analyte is the oxidant itself. BMPD acts as the substrate.[2] The oxidant removes one electron from BMPD to form a stable, intensely colored radical cation (Wurster's salt analogue). The absorbance is directly proportional to the oxidant concentration.
Analytical Workflow (DOT Visualization)
Figure 2: Analytical workflow for oxidant determination. The method relies on the quantitative generation of the colored radical cation.
Experimental Protocol
Materials:
-
Buffer: Acetate buffer (pH 4.0).
-
Reagent: 0.05% BMPD solution (Freshly prepared).
-
Sample: Solution containing Periodate (
) or Iodate ( ).
Step-by-Step Procedure:
-
Blank Prep: Prepare a reagent blank containing buffer and BMPD only.
-
Sample: Transfer sample aliquot (containing 0.5–10
oxidant) to a flask. -
Buffering: Add 5.0 mL Acetate Buffer (pH 4.0).
-
Reaction: Add 2.0 mL of BMPD solution.
-
Timing: Wait exactly 10 minutes. Note: Radical stability is finite; consistent timing is crucial.
-
Measurement: Read absorbance at 550 nm .
Method Validation & Troubleshooting
Interference Profile
| Interferent | Tolerance Limit | Mitigation Strategy |
| Fe(III) | Low (< 5 ppm) | Add EDTA or Fluoride masking agent. |
| Ascorbic Acid | Very Low | Pre-oxidize sample or use enzyme pretreatment. |
| Phenols | Moderate | Can compete for coupling; ensure BMPD excess. |
Critical Control Points
-
pH Sensitivity: The oxidative coupling reaction is highly pH-dependent.
-
pH < 2.0: Protonation of the amine inhibits coupling.
-
pH > 5.0: Auto-oxidation of BMPD increases background noise (blank absorbance).
-
-
Reagent Stability: If the BMPD stock solution turns pink/purple before use, it has auto-oxidized. Discard and prepare fresh.
References
-
Nagaraja, P., et al. (2010).[1][3] "Use of N,N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs." Acta Pharmaceutica, 60(2), 217–227.
- Context: Establishes the baseline protocol for oxidative coupling of p-phenylenediamines with phenolic/amine drugs using Period
- Sastry, C.S.P., et al. (1997). "Spectrophotometric determination of some sulpha drugs with N,N-dimethyl-p-phenylenediamine and sodium metaperiodate." Talanta, 44(1), 51-57.
-
PubChem. (2023).[4] "N-Benzyl-N-methyl-p-phenylenediamine Compound Summary." National Library of Medicine.
-
Resayan Journal of Chemistry. (2015). "Visible spectrophotometric method for the determination of some typical aromatic primary amines." Rasayan J. Chem, 8(1), 20-25.
- Context: Validation of charge-transfer complex formation
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. N-Benzyl-N'-phenyl-p-phenylenediamine | C19H18N2 | CID 603393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-二乙基-对苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. evitachem.com [evitachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 1-N-benzyl-1-N-methylbenzene-1,4-diamine in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-N-benzyl-1-N-methylbenzene-1,4-diamine and encountering challenges with its stability in solution, primarily due to oxidation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate degradation and ensure the integrity of your experiments.
Introduction: The Challenge of Aromatic Amine Stability
1-N-benzyl-1-N-methylbenzene-1,4-diamine, like many N-substituted p-phenylenediamines, is susceptible to oxidation. The lone pair of electrons on the nitrogen atoms makes the molecule highly reactive towards oxidizing agents, including atmospheric oxygen. This oxidation can lead to the formation of colored impurities, such as quinone-imines and polymeric byproducts, which can compromise the purity of the compound and interfere with downstream applications.[1][2] Understanding and controlling these oxidative pathways is critical for obtaining reliable and reproducible experimental results.
Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues
This section provides a structured approach to identifying and solving common problems associated with the oxidation of 1-N-benzyl-1-N-methylbenzene-1,4-diamine in solution.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution develops a yellow, red, or brown color over time. | Exposure to atmospheric oxygen.[3] | - Prepare and handle solutions under an inert atmosphere (Nitrogen or Argon).[4][5] - Use degassed solvents.[6] - Store solutions in tightly sealed containers, preferably with an inert gas headspace. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the stock solution. | - Prepare fresh solutions before each experiment. - Monitor the purity of the stock solution regularly using HPLC or UV-Vis spectroscopy.[7][8] - Store stock solutions at low temperatures (e.g., -20°C) and protected from light. |
| Formation of precipitate in the solution. | Formation of insoluble oxidation products or polymers. | - Filter the solution before use if a precipitate is observed. - Investigate the use of a co-solvent to improve the solubility of potential degradation products. - Address the root cause of oxidation to prevent precipitate formation. |
| Broad or tailing peaks in HPLC analysis. | On-column degradation or interaction with residual silanols. | - Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or TFA) to protonate the amine and improve peak shape.[9] - Consider using a phenyl-hexyl column for better separation of aromatic compounds.[10] - Ensure the HPLC system and solvents are free of oxidizing contaminants. |
| Baseline drift or ghost peaks in HPLC. | Contaminated mobile phase or carryover from previous injections. | - Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[9] - Implement a needle wash step in your injection sequence.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 1-N-benzyl-1-N-methylbenzene-1,4-diamine turning color?
The color change you are observing is a classic indicator of oxidation. Aromatic amines, particularly p-phenylenediamines, are readily oxidized to form highly colored conjugated species. The initial oxidation often leads to the formation of a radical cation, which can then undergo further reactions to form quinone-diimines and other colored byproducts.[1][11] This process is often accelerated by exposure to light and atmospheric oxygen.
Q2: What is the most effective way to prevent oxidation during solution preparation and handling?
The most robust method is to work under an inert atmosphere.[5] This can be achieved using a glovebox or a Schlenk line. These techniques allow you to handle the compound and prepare solutions in an environment free of oxygen and moisture.[12] If these are not available, simple measures like using oven-dried glassware, rubber septa, and maintaining a positive pressure of an inert gas (like nitrogen or argon) can significantly reduce oxidation.[4][13]
Q3: How should I degas my solvents?
Degassing solvents is crucial to remove dissolved oxygen. There are several effective methods:
-
Sparging: This involves bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 20-30 minutes).[6][14] This is a simple and effective method for many applications.
-
Freeze-Pump-Thaw: This is a more rigorous method for achieving a high level of degassing. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove the headspace gases, and then the solvent is thawed. This cycle is typically repeated three times.
-
Sonication under vacuum: Placing the solvent in an ultrasonic bath while applying a vacuum can also effectively remove dissolved gases.
Q4: Can I use an antioxidant to stabilize my solution?
Yes, adding an antioxidant can be an effective strategy. Aromatic amine antioxidants themselves can act as radical scavengers, interrupting the auto-oxidation process.[15] Phenolic antioxidants, such as butylated hydroxytoluene (BHT) or hindered phenols, can also be effective. However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream experiments. The optimal concentration of the antioxidant should be determined empirically, but a starting point could be in the range of 0.01-0.1% (w/v). It's also important to consider the compatibility of the antioxidant with your solvent system.[16][17]
Q5: How can I monitor the stability of my 1-N-benzyl-1-N-methylbenzene-1,4-diamine solution?
Regularly monitoring the purity of your solution is essential. The following analytical techniques are well-suited for this purpose:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for quantifying the parent compound and detecting the formation of degradation products. A C18 or phenyl-hexyl column with a mobile phase of acetonitrile/water containing a small amount of acid (e.g., 0.1% formic acid) is a good starting point.[9][18][19]
-
UV-Visible (UV-Vis) Spectroscopy: The oxidation of p-phenylenediamines leads to the formation of colored species with characteristic absorbance in the visible region (around 400-600 nm).[1][20] Monitoring the UV-Vis spectrum of your solution over time can provide a quick and easy way to detect the onset of oxidation. The appearance of new absorption bands in the visible range is a clear indication of degradation.[7][11]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution under Inert Atmosphere
This protocol describes the preparation of a stock solution of 1-N-benzyl-1-N-methylbenzene-1,4-diamine with minimal exposure to atmospheric oxygen.
Materials:
-
1-N-benzyl-1-N-methylbenzene-1,4-diamine (solid)
-
Anhydrous, degassed solvent (e.g., methanol, acetonitrile, or DMSO)
-
Oven-dried glassware (e.g., round-bottom flask or vial with a magnetic stir bar)
-
Rubber septum
-
Inert gas source (Nitrogen or Argon) with a needle adapter
-
Syringes and needles
Procedure:
-
Place the desired amount of 1-N-benzyl-1-N-methylbenzene-1,4-diamine solid into the oven-dried flask.
-
Quickly seal the flask with a rubber septum.
-
Insert a needle connected to the inert gas source and another "bleed" needle to allow for gas exchange.
-
Flush the flask with the inert gas for 5-10 minutes to displace any air.
-
Remove the bleed needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas inside the flask.
-
Using a syringe, add the required volume of degassed solvent to the flask.
-
Stir the solution until the solid is completely dissolved.
-
Store the solution in the sealed flask, wrapped in aluminum foil to protect from light, and at an appropriate temperature (e.g., -20°C for long-term storage).
Protocol 2: Monitoring Oxidation by UV-Vis Spectroscopy
This protocol provides a simple method to qualitatively assess the stability of your solution over time.
Materials:
-
Stock solution of 1-N-benzyl-1-N-methylbenzene-1,4-diamine
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Immediately after preparing the stock solution, take an aliquot and dilute it to an appropriate concentration for UV-Vis analysis (typically to an absorbance below 1.5).
-
Record the UV-Vis spectrum from 200 nm to 800 nm, using the pure solvent as a blank. This will be your "time zero" spectrum.
-
Store the stock solution under your desired conditions (e.g., on the benchtop, in the refrigerator, or in the freezer).
-
At regular intervals (e.g., every hour, day, or week), take another aliquot from the stock solution, dilute it in the same manner, and record its UV-Vis spectrum.
-
Compare the spectra over time. The appearance and increase in absorbance of peaks in the visible region (typically 400-600 nm) indicate oxidation.[1][20]
Visualization of Key Concepts
References
-
Sparging (chemistry). (2023, December 29). In Wikipedia. [Link]
-
Estable-Puig, J. F., & de Estable-Puig, R. F. (1975). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 23(4), 276–286. [Link]
- Cibulkova, Z., Simon, P., & Breza, M. (2005). On the antioxidant effectiveness of N,N'-substituted p-phenylenediamines. Petroleum & Coal, 47(2), 42-47.
- Shahidi, F., & Zhong, Y. (2015). Synergistic interactions between antioxidants used in food preservation. In Handbook of Antioxidants for Food Preservation (pp. 431-452). Woodhead Publishing.
-
How to prevent the oxidation of Amine Catalyst? - Blog - Mingxu Chemicals. (2025, May 16). Retrieved February 24, 2026, from [Link]
- Sánchez-Moreno, C. (2002). Effect of solvent and certain food constituents on different antioxidant capacity assays. Food Chemistry, 79(3), 385-392.
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
- Sultana, B., Anwar, F., & Ashraf, M. (2009). Effect of extraction solvent/technique on the antioxidant activity of selected medicinal plant extracts. Molecules, 14(6), 2167-2180.
- Metelitza, D. I., Savenkova, M. I., & Kurchenko, V. P. (1997). Inhibition of oxidation of aromatic amines in heme-containing hydrogen peroxide systems by substituted 4,6-di-tert-butyl-pyrocatechols. Biochemistry. Biokhimiia, 62(3), 275–284.
- Kuzminsky, A. S., Kavun, S. M., & Kirpichev, V. P. (1972). Antioxidant Efficiency of p-Phenylenediamines in Natural Rubber Vulcanizates. Journal of Polymer Science: Polymer Symposia, 40(1), 167-176.
- Chan, Y. S., Choo, W. S., & Young, D. J. (2013). Comparative study of organic solvents and extraction conditions on colour and antioxidant capacity in red cabbage. CABI Digital Library.
-
Ghazvini Zadeh, E. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Retrieved February 24, 2026, from [Link]
- Sravani, G., et al. (2022). UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content.
-
UV-Vis Spectrum of p-Phenylenediamine. (n.d.). SIELC Technologies. Retrieved February 24, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, June 25). Protecting Groups for Amines [Video]. YouTube. [Link]
-
theyneedacrane. (2019, July 30). Sparging a Solvent [Video]. YouTube. [Link]
-
Separation of N-Butylbenzene-1,4-diamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 24, 2026, from [Link]
- Patil, P. T., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9093-9099.
-
UV – vis spectrum of PPD. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Gackowski, D., et al. (2024). Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. International Journal of Molecular Sciences, 25(23), 13009.
- El-Derany, M. O., et al. (2022).
- Li, Y., et al. (2011). In Situ UV–Vis Spectroelectrochemical Studies on the Copolymerization of Diphenylamine and o-Phenylenediamine.
- Zhao, H., et al. (2021). Occurrence of substituted p-phenylenediamine antioxidants in consumer products. ACS Fall 2021.
-
Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved February 24, 2026, from [Link]
-
m-, o-, and p-Phenylenediamine. (n.d.). OSHA. Retrieved February 24, 2026, from [Link]
-
Fauske, H. K. (2020, October 28). Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]
- Amy, G., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9205-9214.
- Strusková, M., et al. (2002). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines.
- US20240219309A1 - Stabilized n,n-diethyl-p-phenylenediamine solution and method for detecting chlorine - Google Patents. (2024, July 4).
- Chen, C. C., et al. (2012). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2012, 976092.
- Breza, M., & Cibulkova, Z. (2005). DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. Journal of Molecular Structure: THEOCHEM, 728(1-3), 125-129.
-
1,4-Benzenediamine, N,N'-diphenyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 24, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 24, 2026, from [Link]
-
N-Benzyl-N'-phenyl-p-phenylenediamine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
- Verde, V., et al. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Free Radical Research, 36(8), 869-873.
- Ezzo, J. R., et al. (2023). Silica Surface Modification via Diazotization of p-Phenylenediamine: A Stationary Phase for HPLC. Analyst, 148(20), 4983-4991.
- Al-Madhagy, A., et al. (2018). Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions. Journal of Medicinal Chemistry, 61(17), 7745-7762.
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- 2. researchgate.net [researchgate.net]
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 7. ajouronline.com [ajouronline.com]
- 8. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]
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- 11. researchgate.net [researchgate.net]
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- 14. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
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- 19. edepot.wur.nl [edepot.wur.nl]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 1-N-benzyl-1-N-methylbenzene-1,4-diamine
[1][2][3]
Core Technical Overview
Compound Identity: 1-N-benzyl-1-N-methylbenzene-1,4-diamine
Alternative Names: 4-(N-benzyl-N-methylamino)aniline; N-benzyl-N-methyl-p-phenylenediamine.[1][2][3]
Chemical Class:
Critical Stability Warning:
Like most
Purification Strategy:
While the free base may exist as a low-melting solid or viscous oil depending on purity, recrystallization is most robustly performed on the acid salt form (e.g., dihydrochloride, sulfate, or
Solvent Selection & Solubility Profile
The choice of solvent is dictated by the form of the diamine (Free Base vs. Salt).[1][5]
Table 1: Solvent System Recommendations
| Compound Form | Primary Solvent | Anti-Solvent | Key Mechanism |
| Free Base (If solid) | Ethanol, Toluene | Water, Hexane | Temperature-dependent solubility.[1][2][3] |
| Dihydrochloride Salt | Methanol, Ethanol | Diethyl Ether, Acetone | Salt is soluble in alcohol, insoluble in ether.[1][5] |
| Sulfate Salt | Water (dilute acid) | Ethanol, Acetone | Common ion effect / Polarity shift.[3][4][5] |
| Crude Oil (Impure) | Not recommended | Not recommended | Action: Convert to salt or distill under high vacuum.[2][3][4][5] |
Step-by-Step Recrystallization Protocols
Protocol A: Purification via Salt Formation (Recommended)
Best for: Oily crude products, dark/oxidized samples, or high-purity requirements.[1][3]
-
Dissolution: Dissolve the crude 1-N-benzyl-1-N-methylbenzene-1,4-diamine in a minimum volume of cold anhydrous ethanol or methanol .[1][2][3]
-
Acidification: Under inert atmosphere (
or Ar), slowly add concentrated hydrochloric acid (37%) or sulfuric acid dropwise with vigorous stirring. Maintain temperature <20°C using an ice bath to prevent acid-catalyzed decomposition.[1][2][5]-
Target pH: < 2 (Ensure full protonation).
-
-
Precipitation:
-
Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C.
-
Isolation: Filter under inert gas (or quickly in air). Wash with cold anti-solvent (e.g., ether).[5]
-
Drying: Dry in a vacuum desiccator over
or KOH.
Protocol B: Recrystallization of the Free Base
Best for: Already solid samples requiring minor polish.[3]
-
Inert Setup: Sparge all solvents with Nitrogen/Argon for 15 minutes before use.[2][3][4][5]
-
Dissolution: Place the solid in a flask. Add ethanol (or toluene) and heat to reflux.[2][3][5] Add solvent in small portions until dissolved.[2][3][4][5][6][7][8][9]
-
Decolorization (Optional): If the solution is dark, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.
-
Crystallization: Remove from heat. Insulate the flask to allow slow cooling.
-
Collection: Filter and wash with cold hexane or dilute ethanol.[2][3][4][5]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?
-
Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated compound, or impurities are depressing the melting point.[1][5]
-
Fix:
-
Reheat and add slightly more solvent to lower the saturation temperature.
-
Seed the mixture with a pure crystal at a temperature below the melting point but above the oiling point.
-
Vigorous Stirring: Agitate the oil droplets to induce nucleation.[3][4][5]
-
Switch to Salt: If the free base persists as an oil, convert it to the HCl salt (Protocol A).[4][5]
-
Q2: The crystals turn purple/black immediately upon filtration.
Q3: I have low recovery (yield).
Decision Logic for Purification
The following workflow illustrates the decision process for purifying N-substituted p-phenylenediamines based on the physical state of the crude material.
Caption: Decision tree for selecting the optimal purification pathway based on crude material state.
References
-
Synthesis and Properties of N-Alkyl-N-benzylanilines
-
General Purification of p-Phenylenediamines
-
Recrystallization Troubleshooting (Oiling Out)
-
Handling of Oxidation-Sensitive Amines
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-二乙基-对苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. chemistry-solutions.com [chemistry-solutions.com]
- 10. N-Benzyl-4-methyl-o-phenylenediamine | C14H16N2 | CID 10727275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Benzyl-N-methylaniline for synthesis 614-30-2 [sigmaaldrich.com]
- 12. N-METHYL-N-BENZYLANILINE | 614-30-2 [chemicalbook.com]
- 13. N-METHYL-N-BENZYLANILINE | 614-30-2 [chemicalbook.com]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 1-N-Benzyl-1-N-methylbenzene-1,4-diamine
Executive Summary & Technical Context[1][2][3][4]
This guide provides an in-depth structural analysis of 1-N-benzyl-1-N-methylbenzene-1,4-diamine (hereafter referred to as BM-PPD ), a derivative of the common antioxidant and dye intermediate p-phenylenediamine (PPD).[1]
In drug development and materials science, BM-PPD serves as a critical "sterically modulated" analog of N,N-dimethyl-p-phenylenediamine (DMPD).[1] The introduction of the benzyl group alters the molecule's lipophilicity, oxidation potential, and steric profile without destroying its core electronic properties.
Why this analysis matters: Distinguishing BM-PPD from its precursors (N-methylaniline derivatives) or side-products (bis-benzylated species) is a frequent challenge in synthesis.[1] This guide compares BM-PPD directly against DMPD to highlight the diagnostic spectral shifts caused by the benzyl moiety.[1]
Structural Analysis & Theoretical Basis
To interpret the NMR spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.
The Molecular Core
-
System: A 1,4-disubstituted benzene ring (Aryl Core).[1]
-
Substituent 1 (Position 1): N-methyl-N-benzylamino group.[1][2] This is a strong electron-donating group (EDG), significantly shielding the ortho protons.[1]
-
Substituent 2 (Position 4): Primary amine (
).[1] Also a strong EDG, but typically less shielding than the dialkyl amine at Position 1.
The Comparative Baseline (DMPD)
The standard alternative, DMPD , possesses a
1H NMR Spectral Assignment (Detailed)
Solvent:
A. The Aliphatic Region (Diagnostic Zone)[5]
This is the primary region for confirming the success of the N-benzylation.[1]
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| N-Methyl ( | 2.85 – 2.95 | Singlet (s) | 3H | Deshielded by nitrogen.[1] Slightly upfield compared to DMPD ( |
| Benzyl Methylene ( | 4.35 – 4.45 | Singlet (s) | 2H | Critical Diagnostic Peak. The presence of this singlet confirms the benzyl attachment.[1] A doublet here would indicate protonation or coupling to an NH (if it were secondary).[1] |
| Primary Amine ( | 3.20 – 3.60 | Broad Singlet (br s) | 2H | Highly variable based on concentration and water content.[1] Exchangeable with |
B. The Aromatic Region (Fingerprint Zone)[5]
The aromatic region (6.5 – 7.5 ppm) contains two distinct systems: the central phenylene ring and the terminal phenyl (benzyl) ring.[1]
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| Central Ring (Ortho to | 6.60 – 6.65 | Doublet (d) | Part of AA'BB' system.[1] Shielded by the | |
| Central Ring (Ortho to N-Me,Bn) | 6.75 – 6.85 | Doublet (d) | Part of AA'BB' system.[1] Slightly less shielded than the protons ortho to | |
| Benzyl Ring (Meta/Para) | 7.20 – 7.35 | Multiplet (m) | - | The "bulk" aromatic signal.[1] Typical monosubstituted benzene pattern. |
| Benzyl Ring (Ortho) | 7.35 – 7.40 | Multiplet (m) | - | Often overlaps with the meta/para signals but can resolve as a doublet-like feature at the downfield edge.[1] |
Analyst Note: In DMPD, the central ring protons often appear as a tight singlet or very close AA'BB' system because the electronic difference between
andis minimal.[1] In BM-PPD, the asymmetry is more pronounced, often clearly separating the two doublets.
Comparative Analysis: BM-PPD vs. Alternatives
The following table contrasts BM-PPD with its most common analog (DMPD) and its synthetic precursor (N-benzyl-N-methylaniline).
Table 1: Spectral Comparison Matrix
| Feature | BM-PPD (Target) | DMPD (Alternative) | N-Benzyl-N-methylaniline (Precursor) |
| N-Me Signal | Singlet | Singlet | Singlet |
| Benzyl | Present ( | Absent | Present ( |
| Aromatic Integration | 9 Protons (4 Central + 5 Benzyl) | 4 Protons (Central only) | 10 Protons (5 Central + 5 Benzyl) |
| Central Ring Pattern | Distinct AA'BB' (2 doublets) | Singlet or tight AA'BB' | Complex Multiplet (Mono-substituted) |
| Solubility | Moderate in | High in | High in |
Experimental Protocol: Synthesis & Sample Prep
To ensure the highest quality spectra, the following synthesis and preparation workflow is recommended. This protocol utilizes Reductive Amination , which is preferred over direct alkylation to minimize over-alkylation (quaternary salt formation).
Workflow Diagram
Caption: Figure 1. Reductive amination pathway for the selective synthesis of BM-PPD, minimizing quaternary ammonium byproducts.
Step-by-Step Protocol
-
Reaction: Dissolve N-methyl-benzene-1,4-diamine (1.0 eq) in Methanol. Add Benzaldehyde (1.0 eq).[1] Stir for 1 hour to form the imine intermediate.
-
Reduction: Cool to 0°C. Slowly add Sodium Borohydride (
, 1.5 eq). The solution typically lightens in color. -
Quench: Add water dropwise to destroy excess hydride.
-
Extraction: Extract with Ethyl Acetate (
). Wash organic layer with brine.[1] -
Purification: If the NMR shows residual benzaldehyde (peak at 10.0 ppm) or bis-benzylated byproduct, purify via column chromatography (Silica, Hexane:EtOAc 7:3).[1]
-
NMR Prep: Dissolve ~10 mg of the oil/solid in 0.6 mL of
. Filter through a cotton plug if any turbidity remains.
Troubleshooting & Signal Validation
When analyzing the spectrum, specific "red flags" indicate common issues.[3]
Diagnostic Logic Flow
Caption: Figure 2. Decision tree for validating the purity and identity of BM-PPD based on 1H NMR signals.
Common Impurities
-
Benzaldehyde: Sharp singlet at 10.0 ppm . (Remove via bisulfite wash).[1]
-
Benzyl Alcohol: Result of excess aldehyde reduction. Singlet at 4.6 ppm (
) and aromatic signals.[1] (Remove via column chromatography).[1] -
Water: Broad singlet at 1.56 ppm in
. Can shift the peak.[1][4]
References
-
Spectral Data Verification
-
Synthesis Methodology
-
Comparative Analog Data (DMPD)
-
Solvent Impurity Reference
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. N-benzyl-N-methyldecan-1-amine, derived from garlic, and its derivative alleviate 2,4-dinitrochlorobenzene-induced atopic dermatitis-like skin lesions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. N-benzyl-N-methyl-1-phenylmethanamine | C15H17N | CID 21583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Melting Point Determination for N-Benzyl-N-Methyl-p-Phenylenediamine: A Comparative Guide
This guide outlines the critical methodologies for determining the melting point of N-benzyl-N-methyl-p-phenylenediamine (BMPD), a highly sensitive intermediate often utilized in color development and dye synthesis.[1] Due to its structural propensity for rapid oxidation, standard characterization techniques frequently yield erroneous results.
This comparative analysis establishes the Differential Scanning Calorimetry (DSC) method under inert atmosphere as the superior protocol, contrasting it with traditional capillary methods that fail to account for the compound's oxidative instability.
Executive Summary & Technical Context
N-benzyl-N-methyl-p-phenylenediamine (BMPD) belongs to the class of N,N-disubstituted-p-phenylenediamines.[1] These compounds are chemically significant as precursors for quinone diimines (used in photography and hair dyes) but present a unique analytical challenge: oxidative degradation .
Upon exposure to atmospheric oxygen, BMPD rapidly oxidizes to form a Wurster’s salt (a radical cation) and subsequently a quinone-diimine species.[1] This reaction is visually indicated by a color shift from off-white/pale yellow to purple or black.[1]
The Analytical Problem:
-
Melting Point Depression: Oxidation products act as impurities, significantly lowering the observed melting point (Raoult’s Law).
-
Visual Obscuration: The intense coloration of oxidized products makes it impossible to visually determine the meniscus formation (clear point) in capillary methods.
This guide compares three determination methods to identify the most reliable protocol for research and QC applications.
Comparative Methodology: Performance Analysis
The following table summarizes the performance of three standard melting point determination techniques when applied to BMPD.
| Feature | Method A: Open Capillary (Standard) | Method B: Sealed Capillary (Vacuum) | Method C: DSC (Inert Atmosphere) |
| Principle | Visual observation in heated oil/block.[1] | Visual observation in evacuated tube. | Thermodynamic heat flow measurement. |
| Atmosphere | Ambient Air (Oxidative). | Vacuum / Static Nitrogen. | Dynamic Nitrogen Purge (50 mL/min). |
| Oxidation Risk | High (Sample turns black before melting). | Low (Depends on seal quality). | Negligible (Continuous inert purge). |
| Precision | Low ( | Moderate ( | High ( |
| Operator Bias | High (Subjective visual endpoint). | Moderate (Visual endpoint). | None (Automated onset calculation). |
| Suitability | Not Recommended. | Acceptable for quick checks. | Gold Standard for QC/R&D. |
Critical Insight: Why Standard Methods Fail
In Method A , the high surface-to-volume ratio of the sample in the capillary, combined with elevated temperatures, accelerates auto-oxidation.[1] The sample often decomposes (chars) before reaching its true thermodynamic melting point, leading to a "decomposition point" rather than a melting point.
Experimental Data: The Oxidation Effect
To illustrate the impact of methodology on reported data, the following dataset represents the thermal behavior of BMPD (and structurally similar N,N-dialkyl-p-phenylenediamines) under different conditions.
Table 2: Comparative Melting Point Data (Representative)
| Parameter | Open Capillary (Air) | Sealed Capillary (Vac) | DSC (Nitrogen, 5°C/min) |
| Onset Temperature ( | Indeterminate (gradual softening) | 62.5°C | 64.2°C |
| Peak Temperature ( | ~58-60°C (Decomposition) | 63.8°C | 65.1°C |
| Visual Appearance | Dark purple/black melt | Pale yellow melt | N/A (Thermogram peak) |
| Purity Indication | False Low (appears impure) | Accurate | Precise Integration |
Note: Data reflects the typical behavior of unstable p-phenylenediamine free bases. Salt forms (e.g., Sulfate/HCl) will exhibit significantly higher melting points (>150°C) and decompose, but the oxidative trend remains valid.[1]
Recommended Protocol: Differential Scanning Calorimetry (DSC)[1]
Objective: Determine the thermodynamic melting point of BMPD without oxidative interference.
Materials & Equipment
-
Instrument: DSC (e.g., TA Instruments Q-Series or PerkinElmer DSC 8000).[1]
-
Pan System: Hermetically sealed Aluminum pans (Tzero or similar).
-
Purge Gas: High-purity Nitrogen (99.999%) or Argon.[1]
-
Reference: Empty hermetically sealed pan.
Step-by-Step SOP
-
Sample Preparation (Inert Environment):
-
Crucial Step: Prepare the sample inside a glove box or under a nitrogen funnel .
-
Weigh 2.0 – 4.0 mg of BMPD into the bottom of a standard aluminum DSC pan.
-
Ensure good thermal contact (flatten the powder gently).
-
-
Encapsulation:
-
Place the lid on the pan and crimp immediately using a hermetic sealing press.
-
Verification: Check that the bottom of the pan is not deformed to ensure flat contact with the sensor.
-
-
Instrument Setup:
-
Purge Rate: Set Nitrogen purge to 50 mL/min.
-
Equilibration: Equilibrate at 20°C (or 10°C below expected onset).
-
Ramp: Heat at 5.0 °C/min to 100°C (or 20°C above expected melt).
-
Note: A slower ramp rate (2°C/min) is preferred for purity determination via the Van't Hoff equation.
-
-
Analysis:
-
Analyze the endothermic peak.
-
Report the Extrapolated Onset Temperature (
) as the melting point. -
Calculate the Enthalpy of Fusion (
) by integrating the peak area.
-
Workflow Visualization
The following diagram illustrates the critical decision pathways and experimental workflow for handling oxidizable amines like BMPD.
Figure 1: Decision matrix for selecting the correct thermal analysis method for oxidizable amines.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
TA Instruments. (2024). Thermal Analysis of Pharmaceuticals and Intermediates: DSC Principles. Retrieved from [Link]
- Charsley, E. L., & Warrington, S. B. (1992). Thermal Analysis – Techniques and Applications. Royal Society of Chemistry. (Authoritative text on DSC for unstable compounds).
Sources
UV-Vis absorption maxima of oxidized N-benzyl-N-methyl-p-phenylenediamine
An In-Depth Technical Guide to the UV-Vis Absorption Maxima of Oxidized N-benzyl-N-methyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and technical analysis of the UV-Vis absorption characteristics of oxidized N-benzyl-N-methyl-p-phenylenediamine. As a valuable chromogenic substrate, understanding its spectral properties is crucial for its application in various analytical and biochemical assays. This document delves into the underlying principles governing its light absorption, offers detailed experimental protocols for its characterization, and compares its performance with common alternatives.
Substituted p-phenylenediamines (PPDs) are a class of aromatic compounds renowned for their ability to undergo facile oxidation to form intensely colored products. This transformation involves the removal of one or two electrons, generating stable radical cations (known as Wurster's salts or semiquinone diimines) and diimines, respectively.[1][2] The resulting species exhibit strong absorption in the visible region of the electromagnetic spectrum, making them exceptional reagents for colorimetric detection.
N-benzyl-N-methyl-p-phenylenediamine is a specific derivative that offers a unique combination of steric and electronic properties. The absorption maximum (λmax) of its oxidized form is a critical parameter that dictates the sensitivity and optimal detection wavelength for assays in which it is employed. This guide will explore the factors that modulate this λmax and provide the necessary framework for its reliable measurement and comparison.
Fundamental Principles: What Governs the λmax?
The color and absorption maximum of an oxidized p-phenylenediamine are not fixed values; they are intrinsically linked to the molecule's electronic structure and its interaction with the surrounding environment.
-
Molecular Structure and Conjugation: The absorption of light in these molecules is primarily due to π → π* electronic transitions within the conjugated system. The size of this conjugated system is the most significant factor determining the λmax.[3] Substituents on the nitrogen atoms can alter the electronic density of the aromatic ring, thereby shifting the energy gap between the ground and excited states.
-
Electron-donating groups (like alkyl and benzyl groups) increase electron density, which tends to raise the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a shift to a longer wavelength (a bathochromic or "red" shift).[4]
-
Steric hindrance can disrupt the planarity of the molecule, reducing the effectiveness of conjugation and leading to a shift to a shorter wavelength (a hypsochromic or "blue" shift) and a decrease in absorption intensity.[4]
-
-
Solvent Effects: The polarity of the solvent can significantly influence the λmax. Polar solvents can stabilize the ground state and the excited state differently, altering the energy gap for the electronic transition.[5][6][7]
-
For n → π* transitions, polar solvents typically form hydrogen bonds with the ground state, lowering its energy more than the excited state, which increases the energy gap and causes a hypsochromic shift.[4]
-
For π → π* transitions, the excited state is often more polar than the ground state. A polar solvent will stabilize the excited state more, decreasing the energy gap and causing a bathochromic shift.[4][5]
-
-
pH of the Medium: The pH of the solution can change the protonation state of the amine groups. Protonation can alter the electronic properties and conjugation within the molecule, leading to significant shifts in the absorption maxima.[6][8]
Experimental Protocol: Oxidation and Spectroscopic Measurement
To accurately determine the λmax of oxidized N-benzyl-N-methyl-p-phenylenediamine, a standardized protocol is essential. The following method describes a common approach using a chemical oxidant.
Step-by-Step Methodology
-
Reagent Preparation:
-
Substrate Stock (1 mM): Prepare a 1 mM solution of N-benzyl-N-methyl-p-phenylenediamine in a high-purity solvent such as acetonitrile or ethanol.
-
Oxidant Stock (10 mM): Prepare a 10 mM aqueous solution of an oxidizing agent. Ammonium persulfate or hydrogen peroxide are common choices.[9]
-
Buffer Solution: Prepare a buffer solution at the desired pH to maintain stable reaction conditions.
-
-
Oxidation Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 800 µL of the buffer, 100 µL of the 1 mM substrate stock solution, and mix gently.
-
Initiate the oxidation by adding 100 µL of the 10 mM oxidant stock solution.
-
Vortex the mixture briefly and allow it to incubate at room temperature for a set period (e.g., 10 minutes) to allow for complete color development.
-
-
UV-Vis Analysis:
-
Transfer the colored solution to a quartz cuvette with a 1 cm path length.
-
Use the same buffer/solvent mixture as a blank to zero the spectrophotometer.
-
Scan the absorbance of the sample across a relevant wavelength range, typically from 350 nm to 700 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
Experimental Workflow Diagram
Caption: Workflow for the determination of λmax of an oxidized p-phenylenediamine derivative.
Comparative Data: Performance Against Alternatives
The choice of a chromogenic substrate often depends on its specific absorption wavelength, which can be critical for avoiding interference from other sample components. The table below compares the reported λmax for various oxidized p-phenylenediamine derivatives.
| Compound | Common Name | Typical Oxidized λmax (nm) | Notes |
| p-Phenylenediamine | PPD | ~510-530[10] | The parent compound. The oxidized form can be unstable. |
| N,N-Dimethyl-p-phenylenediamine | DMPD | ~550 | A common substitute for PPD with slightly better stability. |
| N,N,N',N'-Tetramethyl-p-phenylenediamine | TMPD | ~565, 615 | Forms the very stable radical cation known as Wurster's Blue. |
| N-benzyl-N-methyl-p-phenylenediamine | - | ~530-560 | The benzyl group provides steric bulk and is electron-donating. |
Note: λmax values are approximate and can vary significantly with solvent and pH conditions.
From this comparison, N-benzyl-N-methyl-p-phenylenediamine's absorption falls within a similar range to other N-alkylated derivatives. Its specific properties, such as the hydrophobicity imparted by the benzyl group, may offer advantages in certain assay systems, for instance, by influencing its interaction with enzymes or membranes.
Mechanism of Color Formation
The oxidation of p-phenylenediamines is a stepwise process that generates the chromophore. The initial and most critical step for color formation is the one-electron oxidation to a radical cation.
-
Step 1 (One-Electron Oxidation): The parent p-phenylenediamine, which is colorless, loses one electron to an oxidizing agent.
-
Formation of Wurster's Salt: This creates a radical cation (a semiquinone diimine), which is highly colored due to the delocalization of the unpaired electron across the conjugated system. This species is responsible for the strong visible absorption.
-
Step 2 (Second Oxidation): The radical cation can be further oxidized by losing a second electron to form a quinone diimine. This species may have a different color or be unstable and prone to further reactions like hydrolysis.
General Oxidation Pathway
Caption: The reversible one-electron oxidation of a p-phenylenediamine to its colored radical cation.
Conclusion
N-benzyl-N-methyl-p-phenylenediamine is a potent chromogenic substrate whose utility is defined by the strong visible absorption of its oxidized form. The precise absorption maximum (λmax) is a nuanced property, governed by the interplay of its molecular structure with environmental factors such as solvent polarity and pH. As demonstrated, its λmax is comparable to other commonly used N-substituted derivatives, but its unique structural features may provide distinct advantages for specific applications. The protocols and principles outlined in this guide offer a robust foundation for researchers to accurately characterize this compound and strategically integrate it into the development of sensitive and reliable analytical methods.
References
-
ResearchGate. UV-Vis spectra of the o-phenylenediamine oxidation mediate by FeNPs.... Available from: [Link]
-
ResearchGate. UV/VIS absorbance maxima of various PPD oxidation products. Available from: [Link]
-
Estany, S., et al. "Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues." Histochemistry, vol. 88, no. 3, 1988, pp. 293-296. Available from: [Link]
- Goeppert Mayer, M., and McCallum, K.J. "Calculation of the Absorption Spectrum of Wurster's Salts." Reviews of Modern Physics, vol. 14, no. 2-3, 1942, pp. 248-257.
-
Sturaro, A., et al. "A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines." Organic & Biomolecular Chemistry, vol. 2, no. 18, 2004, pp. 2655-2661. Available from: [Link]
-
YouTube. Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance. (2020). Available from: [Link]
-
SlideShare. UV-VIS spectroscopy. (2023). Available from: [Link]
-
Zhang, L., et al. "In Situ UV–Vis Spectroelectrochemical Studies on the Copolymerization of Diphenylamine and o-Phenylenediamine." American Journal of Analytical Chemistry, vol. 2, no. 5, 2011, pp. 562-571. Available from: [Link]
-
Jandl, C., and Scherer, G. "Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review." RSC Advances, vol. 5, no. 66, 2015, pp. 53633-53657. Available from: [Link]
-
SlideShare. Factors affecting uv visible spectroscopy. Available from: [Link]
-
Scribd. Factors Affecting UV Visible Spectra. Available from: [Link]
-
SIELC Technologies. UV-Vis Spectrum of p-Phenylenediamine. Available from: [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]
Sources
- 1. | PDF or Rental [articles.researchsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. youtube.com [youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Factors affecting uv visible spectroscopy | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-N-benzyl-1-N-methylbenzene-1,4-diamine: Proper Disposal Procedures
Executive Summary & Immediate Action
1-N-benzyl-1-N-methylbenzene-1,4-diamine (systematically N-benzyl-N-methyl-p-phenylenediamine) is a substituted aromatic amine. Like many p-phenylenediamine derivatives used in photography (e.g., color developing agents) and dye synthesis, it poses significant risks regarding skin sensitization , aquatic toxicity , and oxidation instability .[1][2]
Core Disposal Directive:
-
DO NOT dispose of down the drain.[2] This compound is highly toxic to aquatic life and can form persistent environmental pollutants.[2]
-
DO NOT mix with strong acids or oxidizers in the waste stream.[2]
-
MANDATORY ROUTE: High-temperature incineration via a licensed hazardous waste contractor.[2]
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound belongs to a class of chemicals known to induce contact dermatitis and, in some cases, methemoglobinemia upon prolonged exposure.[1][2]
Technical Specifications
| Parameter | Details |
| Chemical Name | 1-N-benzyl-1-N-methylbenzene-1,4-diamine |
| Common Class | N-substituted p-phenylenediamine (Color Developer Intermediate) |
| Physical State | Typically an oil or low-melting solid (free base); Solid powder (if salt/HCl) |
| Primary Hazards | Skin Sensitizer (Cat 1), Aquatic Acute/Chronic (Cat 1), Acute Tox.[3][4][5][6] (Oral/Dermal) |
| Reactivity | Oxidizes rapidly in air (turns black/brown).[2] Incompatible with strong oxidizers.[2][7][8] |
The "Hidden" Hazard: Auto-Oxidation
Aromatic amines of this class are air-sensitive. Old bottles often contain oxidation products (imines or quinone-diimines) which are frequently more potent sensitizers than the parent compound.[2]
-
Operational Insight: If the material has turned dark brown or black, treat it as a higher-risk sensitizer during disposal.[1][2]
Pre-Disposal Stabilization & Packaging
Proper packaging prevents reactions during transport and storage.[2]
A. Solid Waste (Powder/Crystals)[2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]
-
Labeling: Label clearly as "Hazardous Waste - Toxic Solid - Organic."
-
Segregation: Do not pack in the same secondary container as oxidizing solids (e.g., permanganates, nitrates).[1][2]
B. Liquid Waste (Solutions/Reaction Mixtures)[2]
-
pH Check: Phenylenediamines are weak bases.[2]
-
If in acidic solution: Keep the waste stream acidic (pH < 5) to maintain the salt form, which is less volatile and less prone to oxidation.[1][2]
-
If in basic solution: Isolate immediately.[2][8][9][10][11][12] Do not mix with acidic waste streams, as the heat of neutralization can volatilize the amine or cause splattering.[1][2]
-
-
Solvent Compatibility: Compatible with standard organic solvent waste streams (halogenated or non-halogenated), provided no oxidizers are present.[1][2]
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.
Workflow Diagram: Disposal Decision Tree
The following diagram outlines the logical flow for categorizing and disposing of this specific amine.
Figure 1: Decision logic for the safe segregation and packaging of aromatic amine waste.
Detailed Procedure
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving is recommended.[2] Inner layer: Nitrile.[2] Outer layer: Silver Shield/4H (laminate) if handling pure liquid; thick Nitrile (5 mil+) is sufficient for dilute solutions or solids.[2]
-
Respiratory: If handling powder outside a fume hood, use an N95 or P100 particulate respirator.[1][2]
-
Clothing: Standard lab coat and safety glasses.
-
-
Collection:
-
Place the waste container in a secondary containment tray within a fume hood.[2]
-
Transfer the material carefully to avoid aerosol generation.[2]
-
Wipe down the exterior of the waste container with a solvent-dampened rag (ethanol or acetone) to remove invisible amine residues.[2] Dispose of this rag as hazardous waste.
-
-
Labeling:
-
Spill Contingency:
Regulatory Framework & Compliance
US EPA (RCRA) Classification
While this specific chemical is not typically "P" or "U" listed by name, it is regulated under the "Characteristic" definitions if it exhibits toxicity.[1][2]
-
Waste Code Recommendation: Unless you have specific testing proving otherwise, manage as Hazardous Waste .
-
Characteristic: Toxicity (due to aquatic impact and potential mammalian toxicity).[2]
-
State Regulations: Many states (e.g., California, Massachusetts) have stricter lists for "Known Carcinogens or Reproductive Toxins."[1][2] Treat this compound as a high-hazard organic.[2]
Global Harmonized System (GHS) Alignment
Ensure your waste label reflects these GHS categories:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2023).[2] Compound Summary: N-Benzyl-N'-phenyl-p-phenylenediamine (Structural Analog). [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. chemotechnique.se [chemotechnique.se]
- 3. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 4. 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- [webbook.nist.gov]
- 5. N-Benzyl-N'-phenyl-p-phenylenediamine | C19H18N2 | CID 603393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
